5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine is a complex organic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a phenylthieno[2,3-d]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of Tetramethyl Groups: The tetramethyl groups are introduced through alkylation reactions using appropriate alkylating agents.
Synthesis of the Phenylthieno[2,3-d]pyrimidine Moiety: This moiety is synthesized separately through a series of reactions involving the formation of the thieno ring and subsequent cyclization to form the pyrimidine ring.
Coupling of the Two Moieties: The final step involves coupling the piperidine ring with the phenylthieno[2,3-d]pyrimidine moiety through amination reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone to form hydroxylamines.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Reduced Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules and as a hindered base in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base and in the synthesis of other derivatives.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A radical species used in oxidation reactions.
Uniqueness
2,2,6,6-Tetramethyl-N-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-amine is unique due to its complex structure, which combines a piperidine ring with a phenylthieno[2,3-d]pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Properties
Molecular Formula |
C21H26N4S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H26N4S/c1-20(2)10-15(11-21(3,4)25-20)24-18-17-16(14-8-6-5-7-9-14)12-26-19(17)23-13-22-18/h5-9,12-13,15,25H,10-11H2,1-4H3,(H,22,23,24) |
InChI Key |
BPXDDWJTZSDUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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